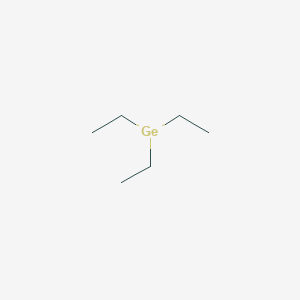
hydroxy(trimethyl)azanium;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)azanium;dihydrate can be synthesized through several methods. One common approach involves the reaction of trimethylamine with formaldehyde and hydrogen peroxide. The reaction typically occurs under mild conditions, with the formation of the quaternary ammonium compound facilitated by the presence of water.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation processes to obtain the dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(trimethyl)azanium;dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo compounds, while reduction can produce amines. Substitution reactions can result in a variety of alkylated or arylated derivatives.
Applications De Recherche Scientifique
Hydroxy(trimethyl)azanium;dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of hydroxy(trimethyl)azanium;dihydrate involves its interaction with molecular targets through electrostatic and hydrogen bonding interactions. The positively charged nitrogen atom can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, further influencing their function.
Comparaison Avec Des Composés Similaires
Hydroxy(trimethyl)azanium;dihydrate can be compared with other quaternary ammonium compounds, such as:
Tetramethylammonium hydroxide: Similar in structure but lacks the hydroxyl group.
Benzyltrimethylammonium hydroxide: Contains a benzyl group instead of a hydroxyl group.
Choline: A naturally occurring compound with a similar structure but different biological functions.
The uniqueness of this compound lies in its combination of a quaternary ammonium structure with a hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C3H14NO3+ |
|---|---|
Poids moléculaire |
112.15 g/mol |
Nom IUPAC |
hydroxy(trimethyl)azanium;dihydrate |
InChI |
InChI=1S/C3H10NO.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2/q+1;; |
Clé InChI |
SPGQQIDULCULKU-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


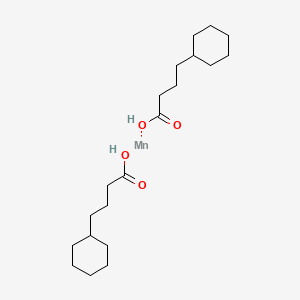
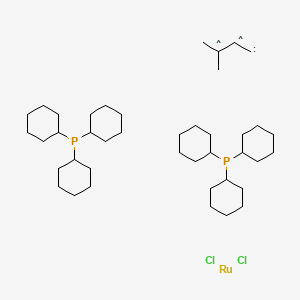

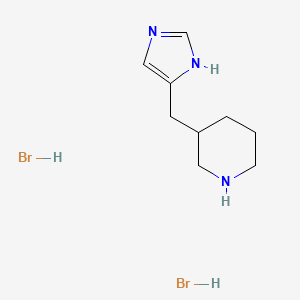
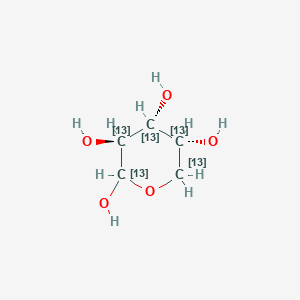

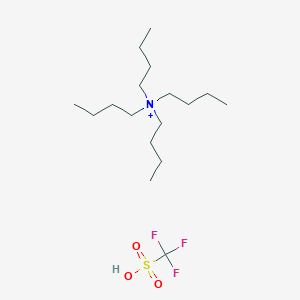
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
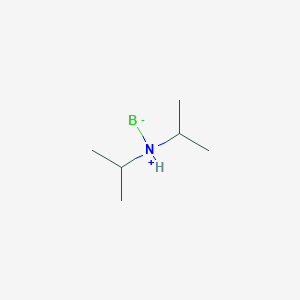
![[des-Arg9]bradykinin](/img/structure/B15088996.png)
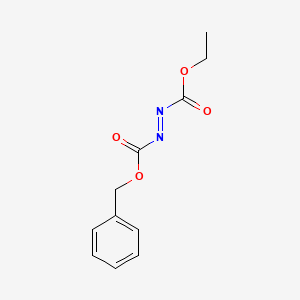

![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
